molecular formula C5H4N4 B115674 嘌呤 CAS No. 149297-77-8

嘌呤

货号 B115674
CAS 编号: 149297-77-8
分子量: 120.11 g/mol
InChI 键: KDCGOANMDULRCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Purines are a class of organic compounds characterized by a two-ringed structure composed of carbon and nitrogen atoms . The simplest of the purine family is purine itself, with a molecular formula of C5H4N4 . Purines are key components of nucleic acids, which govern inheritance processes . They also function as metabolic intermediates in various cellular functions and serve as messengers in signaling pathways .


Synthesis Analysis

Purines are supplied by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes . This pathway represents an important source of purines, especially for rapidly dividing cells . A detailed study of PDNS is challenging due to analytical reasons and the commercial unavailability of the compounds .


Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . This structure is a key component of nucleic acids, which govern inheritance processes . Purines also function as metabolic intermediates in various cellular functions and as messengers in signaling pathways .


Chemical Reactions Analysis

Purine de novo synthesis (PDNS) involves a sequence of ten reactions catalyzed by six enzymes . Except for four initial ribotide PDNS intermediates that preferentially lost water or phosphate or cleaved the forming base of the purine ring, all the other metabolites studied cleaved the glycosidic bond in the first fragmentation stage .


Physical And Chemical Properties Analysis

Purines perform their functional and pharmacological properties because of their structural/chemical characteristics . They can act as targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

科学研究应用

嘌呤信号传导及治疗潜力

  • 嘌呤,特别是腺苷和ATP,在细胞内能量平衡和核苷酸合成中至关重要。它们作为嘌呤传导中的化学信使,影响细胞的行为,如增殖、分化和凋亡。嘌呤信号传导涉及多种疾病,包括神经退行性疾病、炎症和癌症。痛风,一种常见的与嘌呤相关的疾病,是由嘌呤代谢紊乱和高尿酸血症引起的。特定的嘌呤激动剂和拮抗剂显示出治疗潜力,膳食/草药干预可以帮助恢复嘌呤代谢 (Huang et al., 2021)

嘌呤在药物开发和疾病治疗中的作用

  • 嘌呤衍生物具有广泛的生物活性,作为呼吸、心血管、抗肿瘤和抗病毒药物的基础。基于嘌呤的化合物作为竞争性拮抗剂,具有多种靶点和机制,为人类健康带来潜在益处 (Ying et al., 2022)

嘌呤代谢紊乱

  • 嘌呤代谢紊乱可能导致从高尿酸血症和免疫缺陷到神经疾病的症状。这些代谢紊乱涉及细胞或线粒体损伤。已经有大量研究致力于理解这些紊乱的代谢、临床和分子方面 (Micheli & Sestini, 2011)

嘌呤在神经疾病中的作用

  • 嘌呤和嘧啶受体在各种神经疾病中发挥关键作用,包括脑外伤、缺血、神经退行性疾病和精神障碍。特定的嘌呤受体亚型,如A2A、P2X4和P2X7,被确定为这些疾病的潜在治疗靶点 (Burnstock, 2008)

基于嘌呤的激酶抑制剂

  • 嘌呤类似物是强效的激酶抑制剂,并已成为抗癌药物开发中的重要组成部分。它们的化学结构使它们可以用于急性白血病的治疗,作为抗病毒药物、免疫抑制剂以及其他治疗领域 (Sharma et al., 2015)

嘌呤在分子医学中的作用

  • 腺苷,一种嘌呤衍生物,是遗传密码的重要组成部分,并参与细胞内和细胞间的各种信号通路。其通过不同的腺苷受体进行信号传导被用于临床应用,包括治疗心房上速心动过速 (Eltzschig, 2013)

寄生病中的嘌呤回收

  • 利什曼原虫和其他寄生虫依赖于嘌呤回收,因为它们无法从头合成嘌呤环。这种依赖性为药物靶向提供了一个范例,对这些寄生虫中嘌呤通量的研究可能导致新的治疗方法 (Boitz et al., 2012)

未来方向

Research on purines has shown potential in the treatment of various diseases, including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Furthermore, dietary and herbal interventions can help restore and balance purine metabolism, thus emphasizing the importance of a healthy lifestyle in the prevention and relief of human disorders . Future research could focus on the emerging fields of bioengineering and cell therapy to illuminate possible future targeted therapeutic options .

属性

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
Source EPA DSSTox
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

Purine

CAS RN

120-73-0
Record name Purine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Purine
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Record name Purine
Source DTP/NCI
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Record name Purine
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Record name Purine
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Record name PURINE
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Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
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reactant
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0.212 g
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Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
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solution
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200 μL
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Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
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Name
buffer solutions
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reactant
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[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
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reactant
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Quantity
1.75 mL
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solvent
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purine
Reactant of Route 2
Purine
Reactant of Route 3
Purine
Reactant of Route 4
Purine
Reactant of Route 5
Purine
Reactant of Route 6
Purine

Citations

For This Compound
842,000
Citations
AW Murray - Annual review of biochemistry, 1971 - annualreviews.org
Purine salvage remains an enigma. Although the existence of reactions leading to the salvage of purine … assess available information on the metabolic role of purine salvage path ways. …
Number of citations: 509 www.annualreviews.org
GB Elion - Bioscience Reports, 1989 - Springer
… casei revealed that it grew poorly on adenine as a source of purine. We deduced that adenine and 2,6-diaminopurine must be anabolized by the same enzyme, and that the …
Number of citations: 883 link.springer.com
H Rosemeyer - Chemistry & biodiversity, 2004 - Wiley Online Library
… important contributions to purine chemistry have been … purine system by the venerable name purine in favor of the systematic name imidazo[4,5-d]pyrimidine [4]. Unsubstituted purine …
Number of citations: 374 onlinelibrary.wiley.com
DG Watson, RM Sweet, RE Marsh - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of purine, CsH4N4, has been determined by X-ray diffraction techniques. Two entirely independent investigations were carried out. In each case complete three-…
Number of citations: 179 scripts.iucr.org
G Burnstock - Cellular and molecular life sciences, 2007 - Springer
Adenosine 5′-triphosphate (ATP), in addition to its intracellular roles, acts as an extracellular signalling molecule via a rich array of receptors, which have been cloned and …
Number of citations: 180 link.springer.com
WB Parker - Chemical reviews, 2009 - ACS Publications
… to the anabolism and catabolism of the purine and pyrimidine antimetabolites that are used in … purine nucleoside phosphorylase are two important enzymes in the inactivation of purine …
Number of citations: 639 pubs.acs.org
SP Craig, AE Eakin - Journal of Biological Chemistry, 2000 - ASBMB
… Purine PRTs catalyze the reversible transfer of a phosphoribosyl group from phosphoribosylpyrophosphate (PRPP) to a purine … with PRPP binding first followed by the purine …
Number of citations: 129 www.jbc.org
ML Markert - Immunodeficiency reviews, 1991 - pubmed.ncbi.nlm.nih.gov
Purine nucleoside phosphorylase (PNP) deficiency is a rare inherited disease accounting for approximately 4% of patients with severe combined immunodeficiency. Thirty-three …
Number of citations: 377 pubmed.ncbi.nlm.nih.gov
RL Berens, EC Krug, JJ Marr - Biochemistry and molecular biology of …, 1995 - Elsevier
… been investigated lack de novo purine synthesis and utilize … purine salvage pathways to supply their purine nucleotide requirements. The chapter explains that the difference in purine …
Number of citations: 130 www.sciencedirect.com
WL Nyhan - Molecular genetics and metabolism, 2005 - Elsevier
… purine salvage leads to enormous overactivity of de novo pathway of purine synthesis and purine … A number of disorders of purine metabolism lead to immunodeficiency; these include …
Number of citations: 270 www.sciencedirect.com

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